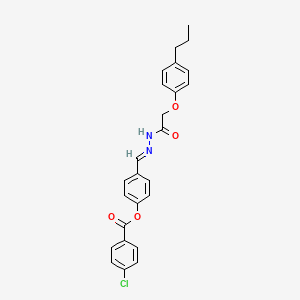
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide is a complex organic compound with the molecular formula C21H15N5O This compound is notable for its unique structure, which includes an imidazo-phenazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. This one-pot process yields the desired compound in 80-85% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its coordination with metal ions like uranyl and copper can lead to changes in fluorescence properties, which can be used for imaging and detection purposes . Additionally, its potential anti-inflammatory and anti-tumor activities may involve interactions with specific enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide can be compared with other similar compounds, such as:
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: This compound has a similar imidazo-phenazine core but differs in the functional groups attached to the core.
Pyrazino(2,3-B)phenazine derivatives: These compounds have a similar phenazine core but differ in the substituents and overall structure.
The uniqueness of this compound lies in its specific structure and the resulting properties, such as its fluorescence and potential biological activities.
Propiedades
Número CAS |
114992-02-8 |
|---|---|
Fórmula molecular |
C21H15N5O |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-[4-(10H-imidazo[4,5-b]phenazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H15N5O/c1-12(27)22-14-8-6-13(7-9-14)21-25-19-10-17-18(11-20(19)26-21)24-16-5-3-2-4-15(16)23-17/h2-11,23H,1H3,(H,22,27) |
Clave InChI |
UQXOQJJNUHDELV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


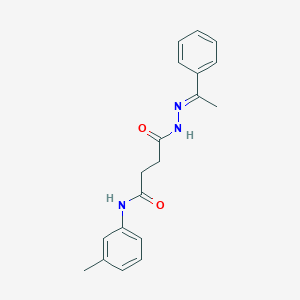
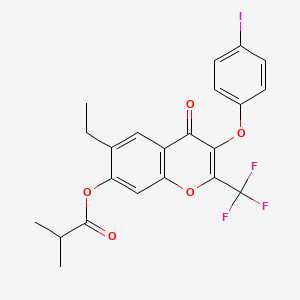

![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990685.png)
![N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11990686.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990698.png)
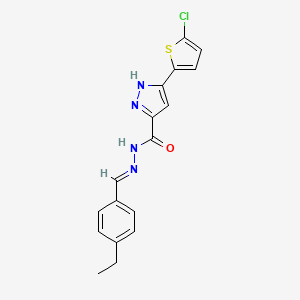
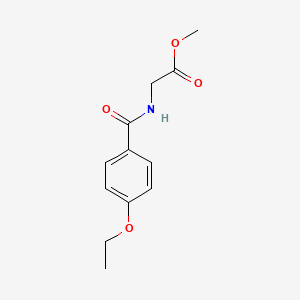
![4-methyl-3-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990718.png)
![Butyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate](/img/structure/B11990723.png)

![Methyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11990736.png)

